アルモトリプタン塩酸塩

概要

説明

Almotriptan Hydrochloride is a triptan medication primarily used for the treatment of acute migraine attacks. It was discovered and developed by Almirall and was patented in 1992, with approval for medical use granted in 2000 . Almotriptan Hydrochloride is known for its high specificity and affinity for serotonin 5-HT1B/1D receptors, which play a crucial role in its therapeutic effects .

科学的研究の応用

Almotriptan Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used in the study of selective serotonin receptor agonists and their interactions.

Biology: Research focuses on its effects on serotonin receptors and related pathways.

作用機序

Target of Action

Almotriptan Hydrochloride primarily targets the 5-HT1B/1D receptors . These receptors are a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and pain perception .

Mode of Action

Almotriptan Hydrochloride is a selective serotonin receptor agonist . It works by binding with high affinity to the human 5-HT1B and 5-HT1D receptors . This binding leads to the constriction of cranial blood vessels, which is believed to be a key factor in relieving migraine symptoms . Furthermore, it stops pain signals from being sent to the brain and inhibits the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Biochemical Pathways

The activation of the 5-HT1B/1D receptors by Almotriptan leads to a series of biochemical reactions. These include the narrowing of blood vessels in the brain and the inhibition of the release of pro-inflammatory neuropeptides such as calcitonin gene-related peptide (CGRP) and substance P . These changes help to alleviate the symptoms of a migraine attack .

Pharmacokinetics

Almotriptan Hydrochloride has a bioavailability of 70%, indicating that a significant proportion of the drug is able to enter the systemic circulation when administered . It is metabolized in the liver and has an elimination half-life of 3-4 hours . These ADME properties influence the drug’s bioavailability and determine the dosage and frequency of administration.

Result of Action

The molecular and cellular effects of Almotriptan’s action result in the relief of migraine symptoms. By constricting cranial blood vessels and inhibiting the release of pain-causing substances, Almotriptan effectively reduces the pain, nausea, and other symptoms associated with migraines .

Action Environment

The efficacy of Almotriptan can be influenced by various environmental factors. For instance, the timing of administration can affect the drug’s effectiveness, with early intervention often leading to better outcomes . Additionally, individual factors such as the patient’s overall health status, age, and genetic makeup can also impact the drug’s efficacy and stability

生化学分析

Biochemical Properties

Almotriptan Hydrochloride plays a crucial role in biochemical reactions by interacting with specific serotonin receptors. It is a selective agonist for the 5-HT1B and 5-HT1D receptors, which are involved in the regulation of cranial blood vessel constriction. By binding to these receptors, Almotriptan Hydrochloride effectively reduces the dilation of blood vessels that is often associated with migraine attacks . Additionally, it has a weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors, but no significant activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes .

Cellular Effects

Almotriptan Hydrochloride influences various cellular processes, particularly in the context of migraine treatment. It affects cell signaling pathways by binding to serotonin receptors on the surface of cells, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic AMP levels. This results in the reduction of neurotransmitter release and modulation of pain pathways . Almotriptan Hydrochloride also impacts gene expression by altering the transcription of genes involved in inflammatory responses and pain perception .

Molecular Mechanism

The molecular mechanism of Almotriptan Hydrochloride involves its high affinity binding to 5-HT1B and 5-HT1D receptors. This binding leads to the activation of G-protein coupled receptors, which in turn inhibit adenylate cyclase activity. The inhibition of adenylate cyclase reduces the production of cyclic AMP, a key secondary messenger in cellular signaling . This cascade of events ultimately results in the constriction of cranial blood vessels and the modulation of pain signals .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Almotriptan Hydrochloride have been observed to change over time. The compound is relatively stable, with a half-life of approximately 3-4 hours . Studies have shown that Almotriptan Hydrochloride maintains its efficacy in reducing migraine symptoms over extended periods, with no significant degradation observed . Long-term studies have also indicated that the compound does not lead to tolerance or diminished effectiveness with repeated use .

Dosage Effects in Animal Models

In animal models, the effects of Almotriptan Hydrochloride vary with different dosages. At lower doses, the compound effectively reduces migraine symptoms without significant adverse effects . At higher doses, Almotriptan Hydrochloride can lead to cardiovascular effects such as changes in blood pressure and heart rate . Toxicity studies have shown that extremely high doses can result in adverse effects, but these doses are significantly higher than those used in clinical settings .

Metabolic Pathways

Almotriptan Hydrochloride is metabolized primarily by monoamine oxidase A (MAO-A) and to a lesser extent by cytochrome P450 enzymes CYP3A4 and CYP2D6 . The metabolism of Almotriptan Hydrochloride involves oxidative deamination and subsequent conjugation reactions, leading to the formation of inactive metabolites that are excreted in the urine . The compound’s metabolic pathways ensure its rapid clearance from the body, minimizing the risk of accumulation and toxicity .

Transport and Distribution

Almotriptan Hydrochloride is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It is minimally protein-bound (approximately 35%) and has a mean apparent volume of distribution of approximately 180 to 200 liters . The compound’s distribution is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and exert its effects on cranial blood vessels .

Subcellular Localization

The subcellular localization of Almotriptan Hydrochloride is primarily within the cytoplasm and cell membrane, where it interacts with serotonin receptors . The compound does not require specific targeting signals or post-translational modifications for its localization, as its lipophilic nature allows it to readily diffuse across cellular membranes . This localization is crucial for its ability to modulate pain pathways and reduce migraine symptoms .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Almotriptan Hydrochloride involves several key steps. One common method includes the use of nickel dichloride and lithium tert-butoxide in tetrahydrofuran under an inert atmosphere. The reaction is carried out at temperatures ranging from 0°C to 80°C for approximately 13 hours . Another method involves amine-aldehyde condensation followed by Friedel-Crafts acylation .

Industrial Production Methods: Industrial production of Almotriptan Hydrochloride typically follows optimized synthetic routes to ensure high yield and purity. The process involves the use of advanced techniques and equipment to maintain the required reaction conditions and to efficiently isolate and purify the final product .

化学反応の分析

Types of Reactions: Almotriptan Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of degradation products under oxidative stress conditions.

Reduction: Although less common, reduction reactions can occur under specific conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like nickel dichloride and lithium tert-butoxide are commonly used.

Major Products Formed: The major products formed from these reactions include various intermediates and degradation products, which are characterized and analyzed using advanced techniques like UHPLC-MS/MS .

類似化合物との比較

Sumatriptan: Another triptan medication with similar efficacy but more adverse effects compared to Almotriptan Hydrochloride.

Rizatriptan: Known for its rapid onset of action but shorter duration compared to Almotriptan Hydrochloride.

Zolmitriptan: Similar in action but with different pharmacokinetic properties.

Uniqueness: Almotriptan Hydrochloride is unique due to its high specificity for serotonin 5-HT1B/1D receptors and its favorable side effect profile. It has been shown to be more effective than placebo in numerous clinical trials and has fewer adverse effects compared to other triptans .

生物活性

Almotriptan hydrochloride is a selective serotonin receptor agonist primarily used for the acute treatment of migraines. It belongs to the triptan class of medications, which are designed to alleviate migraine symptoms by targeting specific serotonin receptors in the brain. This article explores the biological activity of almotriptan, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Almotriptan exerts its effects primarily through selective agonism at the 5-HT1B and 5-HT1D serotonin receptors. These receptors are located in cranial blood vessels and the trigeminal system, respectively. Activation of these receptors leads to:

- Vasoconstriction : Almotriptan induces vasoconstriction of dilated intracranial blood vessels, which is a key factor in alleviating migraine headaches .

- Reduction of Neurogenic Inflammation : By activating 5-HT1D receptors, almotriptan reduces the release of pro-inflammatory neuropeptides, further contributing to its anti-migraine effects .

Pharmacokinetics

The pharmacokinetic profile of almotriptan is characterized by:

- Absorption : The oral bioavailability is approximately 69.1%, with a peak plasma concentration reached within 1.5 to 3 hours post-administration .

- Half-Life : Almotriptan has a relatively short half-life of about 3 hours, necessitating careful timing for dosing during migraine attacks .

- Metabolism and Excretion : It is primarily metabolized by the cytochrome P450 system and excreted via urine, with no significant accumulation observed in patients .

Clinical Efficacy

Numerous clinical trials have established the efficacy of almotriptan in treating acute migraines:

- A randomized double-blind study involving 668 patients demonstrated that both 12.5 mg and 25 mg doses of almotriptan provided significant pain relief compared to placebo and were as effective as sumatriptan (100 mg) at 2 hours post-treatment .

- In another study with over 3000 participants, almotriptan showed a pain-free rate of 36% at two hours after administration, significantly outperforming placebo .

Comparative Efficacy Table

| Medication | Pain Relief Rate at 2 Hours | Pain-Free Rate at 2 Hours | Adverse Events Rate |

|---|---|---|---|

| Almotriptan (12.5 mg) | 64% | 36% | 11% |

| Sumatriptan (100 mg) | Similar | 24.6% | 20% |

| Placebo | Lower | Lower | Higher |

Safety Profile

Almotriptan is generally well-tolerated among patients:

- The incidence of adverse events (AEs) reported with almotriptan is comparable to that of placebo, making it a favorable option for many patients .

- Common AEs include dizziness, somnolence, and nausea; however, serious side effects are rare .

Case Studies

Several case studies highlight the practical application and effectiveness of almotriptan in clinical settings:

- Case Study A : A patient with chronic migraines experienced a significant reduction in attack frequency and severity after switching from sumatriptan to almotriptan, reporting improved tolerability.

- Case Study B : In a cohort study involving elderly patients with cardiovascular concerns, almotriptan was administered without significant cardiovascular events, underscoring its safety profile in sensitive populations.

特性

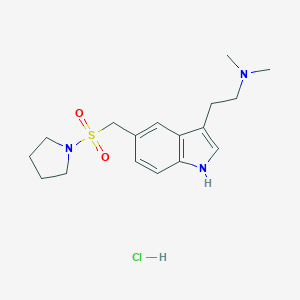

IUPAC Name |

N,N-dimethyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2S.ClH/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUORSACTMVYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598658 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154323-46-3 | |

| Record name | N,N-Dimethyl-2-{5-[(pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。